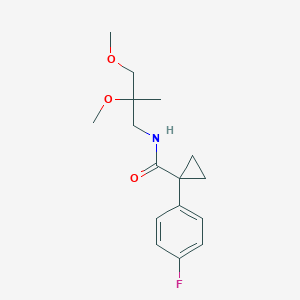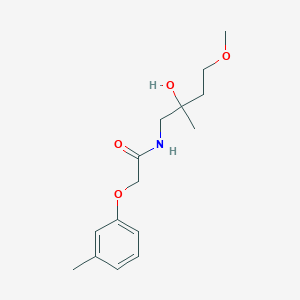
1-(4-Methylquinolin-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylquinolin-2-yl)piperidine-4-carboxamide is a compound that combines the structural features of quinoline and piperidine. Quinoline derivatives are known for their diverse biological activities, while piperidine is a crucial building block in medicinal chemistry
Preparation Methods
The synthesis of 1-(4-Methylquinolin-2-yl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized using methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Piperidine Ring Formation: Piperidine derivatives can be synthesized through various methods, including hydrogenation of pyridine or cyclization reactions.
Coupling Reaction: The final step involves coupling the quinoline and piperidine moieties.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-Methylquinolin-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like sodium hydroxide. Major products formed from these reactions include various substituted quinoline and piperidine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(4-Methylquinolin-2-yl)piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting DNA synthesis and leading to antimicrobial and anticancer effects . The piperidine ring may enhance the compound’s binding affinity to specific receptors, modulating their activity .
Comparison with Similar Compounds
1-(4-Methylquinolin-2-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-(2-Methylquinolin-4-yl)piperidine-4-carboxamide: This compound has a similar structure but with a different substitution pattern on the quinoline ring.
Quinoline Derivatives: Compounds like 4-hydroxyquinoline and 2-methylquinoline exhibit similar biological activities but differ in their chemical properties and synthesis methods.
Piperidine Derivatives: Substituted piperidines, such as those with alkyl or aryl groups, show diverse pharmacological activities and can be used as reference compounds for comparison.
The uniqueness of this compound lies in its combined structural features of quinoline and piperidine, offering a versatile scaffold for drug development and chemical research.
Properties
Molecular Formula |
C16H19N3O |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
1-(4-methylquinolin-2-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C16H19N3O/c1-11-10-15(18-14-5-3-2-4-13(11)14)19-8-6-12(7-9-19)16(17)20/h2-5,10,12H,6-9H2,1H3,(H2,17,20) |
InChI Key |
PRJITNYHHMVMFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N3CCC(CC3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-6-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methoxy]pyridine](/img/structure/B12229275.png)
![4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methylpiperidine](/img/structure/B12229279.png)

![3,3-difluoro-N-[(2-methoxypyridin-3-yl)methyl]cyclobutane-1-carboxamide](/img/structure/B12229288.png)
![1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12229293.png)
![[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl][(1,4-dioxan-2-yl)methyl]methylamine](/img/structure/B12229301.png)
![4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(trifluoromethyl)pyridine](/img/structure/B12229316.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-methoxypiperidine](/img/structure/B12229323.png)

![2-({1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B12229334.png)

![1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12229346.png)
![4-[(3,5-Difluorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B12229349.png)
